Home > Products > Screening Compounds P49850 > PROTAC BRD4 degrader for PAC-1
PROTAC BRD4 degrader for PAC-1 - 2417370-39-7

PROTAC BRD4 degrader for PAC-1

Catalog Number: EVT-2817287
CAS Number: 2417370-39-7
Molecular Formula: C62H77F2N9O12S4
Molecular Weight: 1306.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC BRD4 degraders typically employs multicomponent reactions, which allow for the efficient assembly of complex molecules. A notable approach involves the use of inexpensive and readily available substrates, minimizing the need for protection/deprotection steps commonly required in traditional synthesis methods. This method is characterized by its high yield and versatility, enabling extensive structure-activity relationship studies .

In particular, the synthesis of PROTAC BRD4 degrader for PAC-1 utilizes a modular platform that can accommodate various warheads and linkers, facilitating the exploration of different chemical spaces for optimal degradation activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC BRD4 degrader for PAC-1 features a central linker connecting two distinct functional moieties: the GNE-987 warhead and a disulfide-containing linker. This structural arrangement is critical for its mechanism of action, allowing the compound to effectively recruit E3 ligases to facilitate the degradation of BRD4. The specific configuration and stereochemistry of these components significantly influence the compound's binding affinity and degradation potency .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the formation of a ternary complex between the PROTAC, the target protein (BRD4), and an E3 ligase. This complex promotes ubiquitination of BRD4, leading to its subsequent degradation by the proteasome. The efficiency of this process can be influenced by factors such as linker length and composition, as well as the nature of the warhead used in the PROTAC design .

Recent studies have demonstrated that optimizing the covalent warhead can enhance degradation potency while minimizing off-target effects, indicating that careful selection of chemical constituents is essential for effective PROTAC design .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC BRD4 degrader for PAC-1 involves several key steps:

  1. Binding: The PROTAC binds to BRD4 through its warhead.
  2. Recruitment: The compound simultaneously recruits an E3 ligase via its linker.
  3. Ubiquitination: This interaction facilitates ubiquitination of BRD4.
  4. Degradation: The polyubiquitinated BRD4 is recognized by the proteasome, leading to its degradation.

This process underscores the catalytic nature of PROTACs; one molecule can degrade multiple targets, allowing for lower dosages compared to traditional small-molecule inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC BRD4 degrader for PAC-1 include:

  • Appearance: Typically appears as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical properties include:

Quantitative data regarding these properties are essential for evaluating efficacy in biological systems .

Applications

Scientific Uses

PROTAC BRD4 degrader for PAC-1 has significant implications in scientific research, particularly in cancer therapy and epigenetic regulation. Its ability to selectively degrade BRD4 makes it a valuable tool in studies aimed at understanding cancer biology and developing novel therapeutic strategies. Additionally, this compound can be utilized in drug discovery pipelines to identify new candidates targeting similar pathways or proteins involved in oncogenesis .

Introduction to BRD4 as a Therapeutic Target in Disease Pathogenesis

Bromodomain-containing protein 4 (Bromodomain-containing protein 4) is a member of the Bromodomain and Extraterminal domain (Bromodomain and Extraterminal domain) protein family, functioning as an epigenetic reader that recognizes acetylated lysine residues on histones and non-histone proteins. Its central role in orchestrating gene expression programs underpins numerous pathological processes, particularly in cancer and inflammatory diseases [8] [9].

Role of Bromodomain-containing protein 4 in Transcriptional Regulation and Epigenetic Dysregulation

Bromodomain-containing protein 4 governs transcription through multifaceted mechanisms. It recruits the Positive Transcription Elongation Factor b (Positive Transcription Elongation Factor b) to phosphorylate the Carboxy-Terminal Domain of Ribonucleic Acid polymerase II, thereby releasing promoter-proximal pausing and enabling transcriptional elongation [6] [8]. Crucially, Bromodomain-containing protein 4 nucleates the formation of biomolecular condensates at super-enhancers—large clusters of transcriptional enhancers—through liquid-liquid phase separation. These condensates concentrate transcription factors, co-activators, and chromatin-modifying enzymes to drive robust expression of genes governing cell identity, including key oncogenes like MYC (MYC proto-oncogene) [7]. In oncogene-induced senescence, Bromodomain-containing protein 4 undergoes global relocalization to newly activated super-enhancers adjacent to senescence-associated secretory phenotype genes (e.g., interleukin-6, interleukin-8), directly linking epigenetic remodeling to inflammatory secretome production [3]. Dysregulation of this process facilitates tumor progression and chemoresistance.

Bromodomain-containing protein 4-Mediated Oncogenic Signaling and Immune Modulation

Bromodomain-containing protein 4 functions as a non-canonical transcriptional co-regulator for oncogenic transcription factors. In triple-negative breast cancer, it binds diacetylated TWIST (Twist family bHLH transcription factor) to promote epithelial-mesenchymal transition [6]. In acute myeloid leukemia, Bromodomain-containing protein 4 co-localizes with hematopoietic transcription factors (e.g., PU.1, CCAAT/enhancer-binding protein alpha) at super-enhancers to maintain malignant self-renewal programs [6] [9]. Beyond cancer, Bromodomain-containing protein 4 is a master regulator of innate immunity. It binds acetylated Nuclear factor kappa B subunit RelA (Nuclear factor kappa B subunit RelA), driving transcription of pro-inflammatory cytokines (e.g., tumor necrosis factor alpha, interleukin-6) and chemokines in macrophages and endothelial cells [8] [9]. This positions Bromodomain-containing protein 4 as a critical node in inflammation-associated pathologies, including sepsis, atherosclerosis, and viral pathogenesis [8] [9].

Table 1: Key Pathological Functions of Bromodomain-containing protein 4

Disease ContextMolecular MechanismFunctional Outcome
CancerCo-occupancy with oncogenic transcription factors at super-enhancersSustained expression of MYC, BCL2 (BCL2 apoptosis regulator), driving proliferation and survival
InflammationRecruitment to Nuclear factor kappa B target gene promoters via acetylated Nuclear factor kappa B subunit RelA bindingHyperactivation of cytokine/chemokine secretion (e.g., interleukin-6, CXCL8)
Viral PathogenesisInteraction with viral proteins (e.g., Human papillomavirus E2)Facilitation of viral replication and integration
Metabolic DysregulationFormation of super-enhancers at fatty acid metabolism genes (e.g., ACSL1, HADH)Enhanced lipid oxidation contributing to ferroptosis susceptibility [5]

Rationale for Targeted Degradation Over Occupancy-Driven Inhibition

Traditional Bromodomain and Extraterminal domain inhibitors (e.g., JQ1, I-BET762) displace Bromodomain-containing protein 4 from chromatin by competitively binding its bromodomains. While effective transiently, they suffer from limitations:

  • Transcriptional Compensatory Mechanisms: Inhibition triggers Bromodomain-containing protein 4 protein upregulation, potentially diminishing efficacy [6] [9].
  • Incomplete Target Suppression: Occupancy-driven inhibition rarely achieves complete ablation of Bromodomain-containing protein 4 function, allowing residual transcriptional activity.
  • Limited Effects on Non-Transcriptional Functions: Bromodomain-containing protein 4 has kinase-independent roles in DNA damage repair and telomere maintenance unaffected by bromodomain blockade [6] [8].
  • Sustained Oncogene Expression: In cancer models, inhibitors reduce but infrequently abolish MYC expression, permitting survival pathways [6].

Targeted degradation via Proteolysis-Targeting Chimeras offers a catalytic solution. By eliminating Bromodomain-containing protein 4 entirely, degradation circumvents compensatory upregulation, suppresses both canonical (transcriptional) and non-canonical functions, and achieves sustained ablation of oncoproteins like MYC, overcoming intrinsic limitations of occupancy-based pharmacology [6] [9].

Properties

CAS Number

2417370-39-7

Product Name

PROTAC BRD4 degrader for PAC-1

IUPAC Name

[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate

Molecular Formula

C62H77F2N9O12S4

Molecular Weight

1306.59

InChI

InChI=1S/C62H77F2N9O12S4/c1-37-53(86-36-69-37)39-21-19-38(20-22-39)28-68-57(76)49-26-43(85-60(79)84-35-62(5,6)87-89(9,82)83)32-73(49)59(78)54(61(2,3)4)70-50(74)18-16-14-12-10-11-13-15-17-23-65-56(75)44-27-48-45(24-40(44)34-88(8,80)81)46-33-71(7)58(77)52-51(46)41(29-66-52)31-72(48)55-47(64)25-42(63)30-67-55/h19-22,24-25,27,29-30,33,36,43,49,54,66H,10-18,23,26,28,31-32,34-35H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t43-,49+,54-/m1/s1

InChI Key

SCOQCGGMHFUNNF-FDTYQFAOSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.